molecular formula C7H8N2O B141921 Methyl picolinimidate CAS No. 19547-38-7

Methyl picolinimidate

Cat. No. B141921
CAS RN: 19547-38-7
M. Wt: 136.15 g/mol
InChI Key: NEGQCMNHXHSFGU-UHFFFAOYSA-N
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Description

Methyl picolinimidate is a chemical compound with the formula C7H8N2O and a molecular weight of 136.1512 . It is also known by other names such as Methyl iminopicolinate .


Synthesis Analysis

The synthesis of Methyl picolinimidate has been reported in the literature . The reaction of 2-cyanopyridine and Mn (II) in methanol solution led to the formation of a Mn4L6Cl2 cluster containing O-methyl picolinimidate as a ligand . The coordination of 2-cyanopyridine to the Mn (II) ion as a chelating bidentate ligand activated the CN triple bond which subsequently suffered a nucleophilic attack by CH3OH .


Molecular Structure Analysis

The molecular structure of Methyl picolinimidate has been determined . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving Methyl picolinimidate have been studied . Ethylation of picolinamide with Et3O+ [BF4]− furnished the highly reactive ethyl picolinimidate intermediate. Reaction between the imidate and available amino groups in peptide chains yields derivatives with enhanced sensitivity for detection by MALDI-TOF/TOF .

Scientific Research Applications

Application in Modeling the Oxygen-Evolving Complex (OEC)

  • Scientific Field: Biochemistry and Catalysis .
  • Summary of the Application: Methyl picolinimidate is used in the preparation of manganese cluster complexes that serve as biomimetic models for the Oxygen-Evolving Complex (OEC), an enzyme that catalyzes the oxidation of water in natural photosynthesis .
  • Methods of Application: Two classes of manganese cluster complexes were prepared using Methyl picolinimidate as a ligand. The complexes were characterized by standard techniques including microanalysis, IR spectroscopy, ESI spectrometry, and magnetic susceptibility measurements .
  • Results or Outcomes: The complexes were found to have different structures: one had a box-type structure, and the other had a planar-diamond array. The first complex showed relevant photolytic activity, while the second was inactive in the photolytic experiments .

Application in Methanolysis of 2-Cyanopyridine

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: Methyl picolinimidate is used as a ligand in the formation of a Mn4L6Cl2 cluster during the methanolysis of 2-cyanopyridine in the coordination sphere of Manganese (II) .
  • Methods of Application: The reaction of 2-cyanopyridine and Mn (II) in methanol solution led to the formation of a Mn4L6Cl2 cluster containing O-methyl picolinimidate as a ligand .
  • Results or Outcomes: The complex was characterized by standard techniques including microanalysis, IR spectroscopy, ESI spectrometry, and magnetic susceptibility measurements. The crystal structure of the complex was determined by X-ray diffraction techniques .

Safety And Hazards

Methyl picolinimidate is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

methyl pyridine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQCMNHXHSFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941315
Record name Methyl pyridine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl picolinimidate

CAS RN

19547-38-7
Record name Methyl picolinimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl pyridine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Picolinimidate
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Synthesis routes and methods I

Procedure details

2-cyanopyridine (10.0 g, 96.1 mmol) was dissolved in methanol (50 ml). Sodium methoxide (0.26 g, 4.8 mmol) was added to the solution, and reaction was conducted for 6 hours at room temperature. After the reaction was completed, acetic acid (0.32 g, 5.3 mmol) was added to neutralize the reaction solution, and the solution was concentrated under reduced pressure. Diethyl ether (50 ml) was added to the concentrated residue, and diethyl ether insoluble products were removed by filtration. The filtrate was concentrated under reduced pressure to give the crude product of methyl 2 pyridinecarboximidate as a pale yellow oil in a yield of 7.5 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Cyano-6-n-propylpyridine (10 g) was dissolved in a solution of sodium methoxide in methanol prepared from methanol (100 ml) and metallic sodium (0.32 g). After standing overnight, acetic acid (0.82 g) was added thereto, followed by concentration under reduced pressure. The resulting residue was dissolved in ether (200 ml) and insoluble materials were filtered out. The filtrate was concentrated under reduced pressure to obtain methyl 2-picolineimidate (11.5 g, yield: 94 %).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Bromo-2-cyano-pyridine (20 g) was dissolved in a solution of sodium methoxide in methanol prepared from methanol (300 ml) and metallic sodium (1.26 g). After the solution was left to stand for 15 minutes, acetic acid (3.3 g) was added thereto, followed by concentration under reduced pressure. The resulting residue was dissolved in ether (300 ml) and insoluble materials were filtered out. The filtrate was concentrated under reduced pressure to obtain methyl 2-picoline imidate derivative.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
JS Mckinley‐McKee, DL Morris - European Journal of …, 1972 - Wiley Online Library
… by methyl picolinimidate was also studied. AMP protected competitively against inactivation by pyridoxal-P and also protected strongly against activation by methyl picolinimidate. After …
Number of citations: 51 febs.onlinelibrary.wiley.com
L Rouco, R Pedrido, MI Fernández-García… - Multidisciplinary Digital …, 2018 - mdpi.com
… leads to the formation of 1 containing O-methyl picolinimidate as the chelate ligand. The … The proposed stoichiometry for complex 1, Mn4L26Cl2, in which six O-methyl picolinimidate …
Number of citations: 5 www.mdpi.com
BV Plapp - Journal of Biological Chemistry, 1970 - ASBMB
… be activated 11-fold more by methyl picolinimidate or Z-fold more by … in the tirst step and methyl picolinimidate in the second step … on the enzyme of the imidoesters, methyl picolinimidate …
Number of citations: 165 www.jbc.org
RC Jones, BA McFadden - Analytical Biochemistry, 1977 - Elsevier
… Pseudomonas facilis is treated with methyl picolinimidate, subsequently with buffered sucrose, … to be located on the inner membrane surface, is not labeled by the methyl picolinimidate. …
Number of citations: 1 www.sciencedirect.com
RN Perham - Biochemical Journal, 1973 - portlandpress.com
… in the intact virus with methyl picolinimidate. Mutant B13a has two … also reacts readily with methyl picolinimidate in the intact virus … B13a was treated with methyl picolinimidate, the lysine …
Number of citations: 18 portlandpress.com
A Shaw, GV Marinetti - Chemistry and Physics of Lipids, 1980 - Elsevier
… and in their ability to penetrate the red cell membrane were tested for their ability to modify K ÷ leak and inorganic phosphate (Pi) leak in intact human red cells, Methyl picolinimidate (…
Number of citations: 2 www.sciencedirect.com
SP Agarwal, CJ Martin, TT Blair, MA Marini - Biochemical and Biophysical …, 1971 - Elsevier
The N-terminal isoleucine-16 residue of δ-chymotrypsin has been modified to the corresponding amidine by reaction with either ethyl acetimidate or methyl picolinimidate. The modified …
Number of citations: 20 www.sciencedirect.com
WJ De Grip, SL Bonting, FJM Daemen - Experimental Eye Research, 1975 - Elsevier
… the initial activating effect of methyl picolinimidate is little effected by … Sinctl methyl picolinimidate is more convenient to handle … , we have used methyl picolinimidate to study of …
Number of citations: 7 www.sciencedirect.com
RN Perham, FM Richards - Journal of Molecular Biology, 1968 - Elsevier
… reaction of the imidoester, methyl picolinimidate, was with the … per mole of virus protein had reacted with methyl picolinimidate, … , A protein from TMV treated with methyl picolinimidate …
Number of citations: 57 www.sciencedirect.com
MJ Hunter, ML Ludwig - Methods in enzymology, 1972 - Elsevier
… The material boiling at 118-122 at 28 mm weighed 31.4 g and was 97% methyl picolinimidate by titration. The yield was therefore 90% based on the amount of nitrile used. …
Number of citations: 145 www.sciencedirect.com

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